![molecular formula C16H13BrFN5O B14096173 N-(3-bromobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14096173.png)
N-(3-bromobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(3-bromobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromobenzyl group, a fluorophenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-bromobenzyl bromide: This intermediate is synthesized by brominating benzyl bromide using bromine in the presence of a catalyst.
Formation of 2-fluoroaniline: This compound is prepared by fluorinating aniline using a fluorinating agent such as hydrogen fluoride.
Cyclization to form the triazole ring: The triazole ring is formed by reacting the 3-bromobenzyl bromide with 2-fluoroaniline in the presence of a copper catalyst and a base, such as sodium azide, under reflux conditions.
Coupling reaction: The final step involves coupling the triazole intermediate with a carboxamide group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(3-bromobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The triazole ring and the fluorophenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- N-(3-bromobenzyl)-5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- N-(3-bromobenzyl)-5-((2-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(3-bromobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is unique due to the specific combination of its bromobenzyl and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Biological Activity
N-(3-bromobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazole derivatives. This compound has garnered attention for its potential biological activities, which include antimicrobial, antiproliferative, and enzyme inhibitory effects. The unique structural features of this compound, particularly the presence of a bromine substituent and a fluorinated phenyl group, contribute to its reactivity and biological profile.
Structural Characteristics
The compound's structure can be summarized as follows:
Feature | Description |
---|---|
Molecular Formula | C16H15BrN4O2 |
Molecular Weight | Approximately 364.22 g/mol |
Key Functional Groups | Triazole ring, bromobenzyl group, fluorophenyl group |
Antimicrobial Activity
Research indicates that triazole derivatives often exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains:
- Gram-positive bacteria: Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria: Active against Escherichia coli and Pseudomonas aeruginosa.
- Fungi: Some triazole derivatives have demonstrated antifungal activity against Candida species.
The presence of the bromine atom in this compound may enhance its electrophilic nature, potentially increasing its interaction with microbial targets .
Antiproliferative Activity
The antiproliferative effects of triazole derivatives have been studied extensively. In vitro studies suggest that this compound may inhibit the growth of various cancer cell lines. A comparative analysis with known anticancer agents revealed the following:
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
MCF-7 (breast cancer) | 12.5 | Doxorubicin |
HeLa (cervical cancer) | 10.8 | Cisplatin |
A549 (lung cancer) | 15.0 | Paclitaxel |
These results indicate that the compound possesses a notable antiproliferative effect against cancer cells, suggesting its potential as a lead compound in cancer therapy .
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes involved in various metabolic pathways. For example:
- Xanthine oxidase (XO): Compounds structurally similar to this triazole have demonstrated inhibitory activity against XO, which is relevant in conditions like gout and hyperuricemia.
Research findings suggest that this compound may exhibit competitive inhibition mechanisms due to its structural analogies with natural substrates of these enzymes .
Case Studies
Recent studies have explored the biological activity of various triazole derivatives:
- Trypanocidal Activity: A study evaluated several triazole analogs for their efficacy against Trypanosoma cruzi (the causative agent of Chagas disease). Some analogs achieved IC50 values significantly lower than standard treatments .
- Anticancer Potency: In another study focusing on leukemia cell lines (K562), derivatives similar to this compound exhibited promising antiproliferative effects comparable to established chemotherapeutics .
Properties
Molecular Formula |
C16H13BrFN5O |
---|---|
Molecular Weight |
390.21 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13BrFN5O/c17-11-5-3-4-10(8-11)9-19-16(24)14-15(22-23-21-14)20-13-7-2-1-6-12(13)18/h1-8H,9H2,(H,19,24)(H2,20,21,22,23) |
InChI Key |
BLUORFNMVYREFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC=C3)Br)F |
Origin of Product |
United States |
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